N-Boc-N-methylethylenediamine chemical properties and structure
N-Boc-N-methylethylenediamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-methylethylenediamine, systematically named tert-butyl N-(2-aminoethyl)-N-methylcarbamate, is a mono-protected diamine that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a primary amine available for reaction and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group, allows for selective functionalization, making it a valuable intermediate in the construction of complex molecules. This technical guide provides an in-depth overview of its chemical properties, structure, synthesis, and its role in the development of pharmaceuticals, particularly as a component in the synthesis of oxazolidinone antibiotics like Linezolid analogues.
Chemical Structure and Properties
N-Boc-N-methylethylenediamine is a liquid at room temperature with the molecular formula C₈H₁₈N₂O₂. The presence of the Boc protecting group allows for its selective use in multi-step synthetic sequences.
Structure:
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IUPAC Name: tert-butyl N-(2-aminoethyl)-N-methylcarbamate[1]
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CAS Number: 121492-06-6[1]
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Molecular Formula: C₈H₁₈N₂O₂[1]
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SMILES: CC(C)(C)OC(=O)N(C)CCN[1]
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InChI: InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6,9H2,1-4H3[1]
Physicochemical Properties:
A summary of the key physicochemical properties of N-Boc-N-methylethylenediamine is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 174.24 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 79 °C at 0.4 mmHg | [2][3] |
| Melting Point | 248-251 °C (decomposes) | [4] |
| Density | 0.975 g/mL at 20 °C | [2][3] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. Soluble in DMSO. |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of N-Boc-N-methylethylenediamine. Below are the predicted and analogous experimental spectroscopic data.
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~2.7 - 2.9 | Triplet | -CH₂-NH₂ |
| ~3.2 - 3.4 | Triplet | -N(CH₃)-CH₂- |
| ~2.8 - 3.0 | Singlet | -N-CH₃ |
| ~1.4 | Singlet | -C(CH₃)₃ (Boc) |
| Variable | Broad Singlet | -NH₂ |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~39 - 41 | -CH₂-NH₂ |
| ~48 - 50 | -N(CH₃)-CH₂- |
| ~34 | -N-CH₃ |
| ~80 | -C(CH₃)₃ (Boc) |
| ~28 | -C(CH₃)₃ (Boc) |
| ~156 | -C=O (Carbamate) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3350 | N-H stretch (amine) |
| 2977 | C-H stretch (aliphatic) |
| 1693 | C=O stretch (carbamate) |
| 1524 | N-H bend (amine) |
| 1391, 1366 | C-H bend (tert-butyl) |
| 1252, 1172 | C-O stretch (carbamate) |
Experimental Protocols
Synthesis of N-Boc-N-methylethylenediamine
The following protocol is a common method for the synthesis of N-Boc-N-methylethylenediamine.
Materials:
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N-methylethylenediamine
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Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
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Triethylamine (B128534) (TEA)
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Celite
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Ethyl acetate (B1210297)
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Hexane
Procedure:
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Dissolve N-methylethylenediamine in acetonitrile and cool the solution to -30 °C.
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Add triethylamine to the solution.
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Slowly add a solution of di-tert-butyl dicarbonate in acetonitrile dropwise.
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Stir the reaction mixture at room temperature for 2 hours.
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Remove the insoluble material by filtration through Celite.
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Purify the filtrate by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
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The final product is obtained as a yellow oil.
Role in Drug Development and Signaling Pathways
N-Boc-N-methylethylenediamine is a key intermediate in the synthesis of various pharmaceutical compounds, including analogues of the oxazolidinone antibiotic Linezolid.[5] Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.
Mechanism of Action of Oxazolidinone Antibiotics
The diagram below illustrates the mechanism of action of oxazolidinone antibiotics, a class of drugs for which N-Boc-N-methylethylenediamine is a synthetic precursor.
Caption: Inhibition of bacterial protein synthesis by oxazolidinone antibiotics.
The workflow for a typical synthesis utilizing N-Boc-N-methylethylenediamine is depicted below.
Caption: Synthetic utility of N-Boc-N-methylethylenediamine.
Conclusion
N-Boc-N-methylethylenediamine is a versatile and valuable reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds and other complex molecular architectures. Its differential reactivity, enabled by the Boc protecting group, allows for controlled and sequential modifications, which is a significant advantage in the multi-step synthesis of pharmaceutical agents. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, highlighting the core chemical properties and synthetic applications of this important building block.
References
- 1. N-Boc-N-methylethylenediamine | C8H18N2O2 | CID 2756424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Boc-N-methylethylenediamine | 121492-06-6 [chemicalbook.com]
- 3. N-boc-N-methylethylenediamine [chembk.com]
- 4. 121492-06-6 CAS MSDS (N-Boc-N-methylethylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. N-Boc-N-methylethylenediamine | 121492-06-6 | Benchchem [benchchem.com]
